molecular formula C7H11N3 B2513993 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine CAS No. 1519426-93-7

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine

Cat. No.: B2513993
CAS No.: 1519426-93-7
M. Wt: 137.186
InChI Key: WWFROMYBLJVBHD-UHFFFAOYSA-N
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Description

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.186. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibitors

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine derivatives have demonstrated significant versatility as kinase inhibitors, interacting with various kinases via multiple binding modes. This scaffold is particularly efficient in binding to the hinge region of kinases, forming additional interactions within the kinase pocket, which enhances potency and selectivity. Such properties make these compounds key scaffolds in the design of kinase inhibitors, with numerous patents and supplemental peer-reviewed articles highlighting their application in this area (Wenglowsky, 2013).

Heterocyclic Chemistry

The chemistry of heterocyclic compounds, including this compound derivatives, plays a crucial role in medicinal chemistry due to its broad synthetic applications and bioavailability. These compounds serve as key precursors and scaffolds for developing pharmaceuticals, showcasing a wide range of applicability due to their structural versatility. Reviews on synthetic pathways and the application of hybrid catalysts in the synthesis of such heterocyclic scaffolds emphasize their importance in the discovery and development of new therapeutic agents (Parmar, Vala, & Patel, 2023).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including those synthesized from structures related to this compound, have been identified as versatile synthetic intermediates with significant biological importance. These compounds are instrumental in various areas of organic synthesis, catalysis, and medicinal applications, demonstrating potent anticancer, antibacterial, and anti-inflammatory activities. Their utility in metal complexes formation, catalysts design, and asymmetric synthesis underlines the potential of heterocyclic N-oxide motifs in advanced chemistry and drug development investigations (Li et al., 2019).

Synthetic and Medicinal Perspectives

Pyrazoles, including methyl-linked variants, are recognized for their potent medicinal properties across a spectrum of biological activities. The synthesis and application of methyl substituted pyrazoles, closely related to this compound, have been extensively reviewed, highlighting their significance in medicinal chemistry. These compounds have been reported as effective scaffolds in the development of new anticancer agents, showcasing the ongoing research and potential for new therapeutic discoveries in this area (Sharma et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFROMYBLJVBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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